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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)aniline

Cat. No.: B1355883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Cyclopentyloxy)aniline, a key intermediate in pharmaceutical and materials science. Due to

the limited availability of published experimental data for the meta isomer, this document

utilizes high-quality spectral data from its close structural isomer, para-(Cyclopentyloxy)aniline,

to provide a robust predictive framework for its characterization. The methodologies and

expected spectral features detailed herein serve as a valuable resource for the synthesis,

purification, and analysis of this class of compounds.

Predicted Spectroscopic Data
While specific experimental spectra for 3-(Cyclopentyloxy)aniline are not readily available in

public databases, the following data for the constitutional isomer, p-(Cyclopentyloxy)aniline,

provides a strong basis for predicting the spectral characteristics of the meta isomer. The

primary difference in the NMR spectra will be in the aromatic region due to the change in

substitution pattern from 1,4 to 1,3.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for 3-(Cyclopentyloxy)aniline (based on p-isomer data)
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Signal
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

1 ~ 7.1-7.3 t 1H Ar-H

2 ~ 6.6-6.8 m 3H Ar-H

3 ~ 4.7-4.8 m 1H
O-CH

(cyclopentyl)

4 ~ 3.6 br s 2H NH₂

5 ~ 1.8-2.0 m 2H Cyclopentyl-H

6 ~ 1.5-1.8 m 6H Cyclopentyl-H

Note: Data is derived from the known spectrum of p-(Cyclopentyloxy)aniline and predicted

shifts for a 1,3-disubstituted benzene ring.

Table 2: Predicted ¹³C NMR Data for 3-(Cyclopentyloxy)aniline (based on p-isomer data)

Signal
Predicted Chemical Shift
(δ, ppm)

Assignment

1 ~ 158-160 Ar-C (C-O)

2 ~ 140-142 Ar-C (C-N)

3 ~ 129-131 Ar-CH

4 ~ 110-115 Ar-CH

5 ~ 105-110 Ar-CH

6 ~ 100-105 Ar-CH

7 ~ 80-82 O-CH (cyclopentyl)

8 ~ 32-34 Cyclopentyl-CH₂

9 ~ 23-25 Cyclopentyl-CH₂
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Note: Data is derived from the known spectrum of p-(Cyclopentyloxy)aniline and predicted

shifts for a 1,3-disubstituted benzene ring.

Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The IR

spectrum of 3-(Cyclopentyloxy)aniline is expected to show characteristic absorptions for the

N-H bonds of the primary amine, C-N stretching, C-O stretching, and aromatic C-H and C=C

bonds.

Table 3: Predicted IR Absorption Bands for 3-(Cyclopentyloxy)aniline

Wavenumber (cm⁻¹) Intensity Assignment

3450-3250 Medium, two bands N-H stretch (primary amine)

3100-3000 Medium Aromatic C-H stretch

2980-2850 Strong
Aliphatic C-H stretch

(cyclopentyl)

1620-1580 Strong N-H bend (scissoring)

1600-1450 Medium-Strong Aromatic C=C stretch

1335-1250 Strong Aromatic C-N stretch

1250-1200 Strong Aryl-O stretch (asymmetric)

~1050 Medium Aryl-O stretch (symmetric)

910-665 Broad, Strong N-H wag

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues. The molecular ion

peak (M⁺) for 3-(Cyclopentyloxy)aniline (C₁₁H₁₅NO) is expected at m/z 177.12.

Table 4: Predicted Key Mass Spectrometry Fragments for 3-(Cyclopentyloxy)aniline
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m/z Predicted Fragment

177 [M]⁺ (Molecular Ion)

109 [M - C₅H₈]⁺ (Loss of cyclopentene)

93 [C₆H₅NH₂]⁺ (Aniline fragment)

69 [C₅H₉]⁺ (Cyclopentyl cation)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for aromatic

amines like 3-(Cyclopentyloxy)aniline.

NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100

mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

¹H NMR Acquisition:

Experiment: Standard single-pulse experiment.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Scans: 8-16.

¹³C NMR Acquisition:

Experiment: Proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: 200-240 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Scans: Several hundred to thousands to achieve a good signal-to-noise ratio.

Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak

(e.g., CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Neat (Liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.

KBr Pellet (Solid): Mix a small amount of solid sample with dry KBr powder and press it

into a thin, transparent disk.

Acquisition: Record the spectrum typically over a range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from

the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or dichloromethane).

GC-MS Protocol:

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Separation: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) with a

temperature program to separate the analyte from any impurities.
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Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.

Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

40-400).

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a compound such as 3-(Cyclopentyloxy)aniline.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-(Cyclopentyloxy)aniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355883#spectroscopic-data-nmr-ir-ms-of-3-
cyclopentyloxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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